

4-(4-Fluorophenyl)benzoic acid molecular weight

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)benzoic acid

Cat. No.: B1304070

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An In-depth Technical Guide on 4-(4-Fluorophenyl)benzoic acid

This technical guide provides a comprehensive overview of the physicochemical properties and potential biological relevance of **4-(4-Fluorophenyl)benzoic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Properties

4-(4-Fluorophenyl)benzoic acid, also known as 4'-Fluorobiphenyl-4-carboxylic acid, is a biphenyl derivative. Its core structure consists of two phenyl rings linked together, with a fluorine atom and a carboxylic acid group at opposing ends. This structure is of interest in medicinal chemistry and materials science.

Quantitative Data Summary

The key quantitative properties of **4-(4-Fluorophenyl)benzoic acid** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₃ H ₉ FO ₂
Molecular Weight	216.21 g/mol [1][2][3]
Exact Mass	216.058655 u
CAS Number	5731-10-2[2]

Experimental Determination of Molecular Weight

The accurate determination of a compound's molecular weight is fundamental in chemical research and drug development. Mass spectrometry is a primary and highly accurate technique for this purpose.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a small organic molecule like **4-(4-Fluorophenyl)benzoic acid** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To accurately determine the molecular weight of the analyte.

Materials and Reagents:

- **4-(4-Fluorophenyl)benzoic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Volumetric flasks and pipettes
- Mass spectrometer with an ESI source

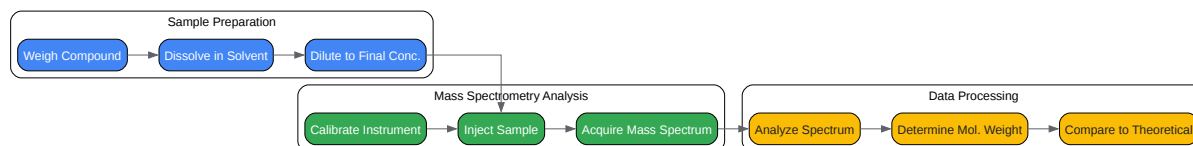
Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of **4-(4-Fluorophenyl)benzoic acid**.
 - Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.
 - Perform serial dilutions to obtain a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.
- Instrument Setup:

- Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
- Set up the ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to detect the deprotonated molecule $[M-H]^-$.
- Optimize source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For **4-(4-Fluorophenyl)benzoic acid**, a range of m/z 100-500 would be appropriate.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the $[M-H]^-$ peak.
 - The m/z value of this peak will be approximately 215.20, from which the molecular weight of the neutral molecule can be calculated by adding the mass of a proton (approx. 1.008 u).
 - Compare the experimentally determined molecular weight to the theoretical molecular weight (216.21) to confirm the identity and purity of the compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the molecular weight determination process.



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Workflow for Molecular Weight Determination.

Biological Context and Signaling Pathways

While **4-(4-Fluorophenyl)benzoic acid** itself is a chemical intermediate, it is structurally related to compounds that can act as inhibitors of the Bcl-2 family of proteins. These proteins are crucial regulators of apoptosis (programmed cell death).

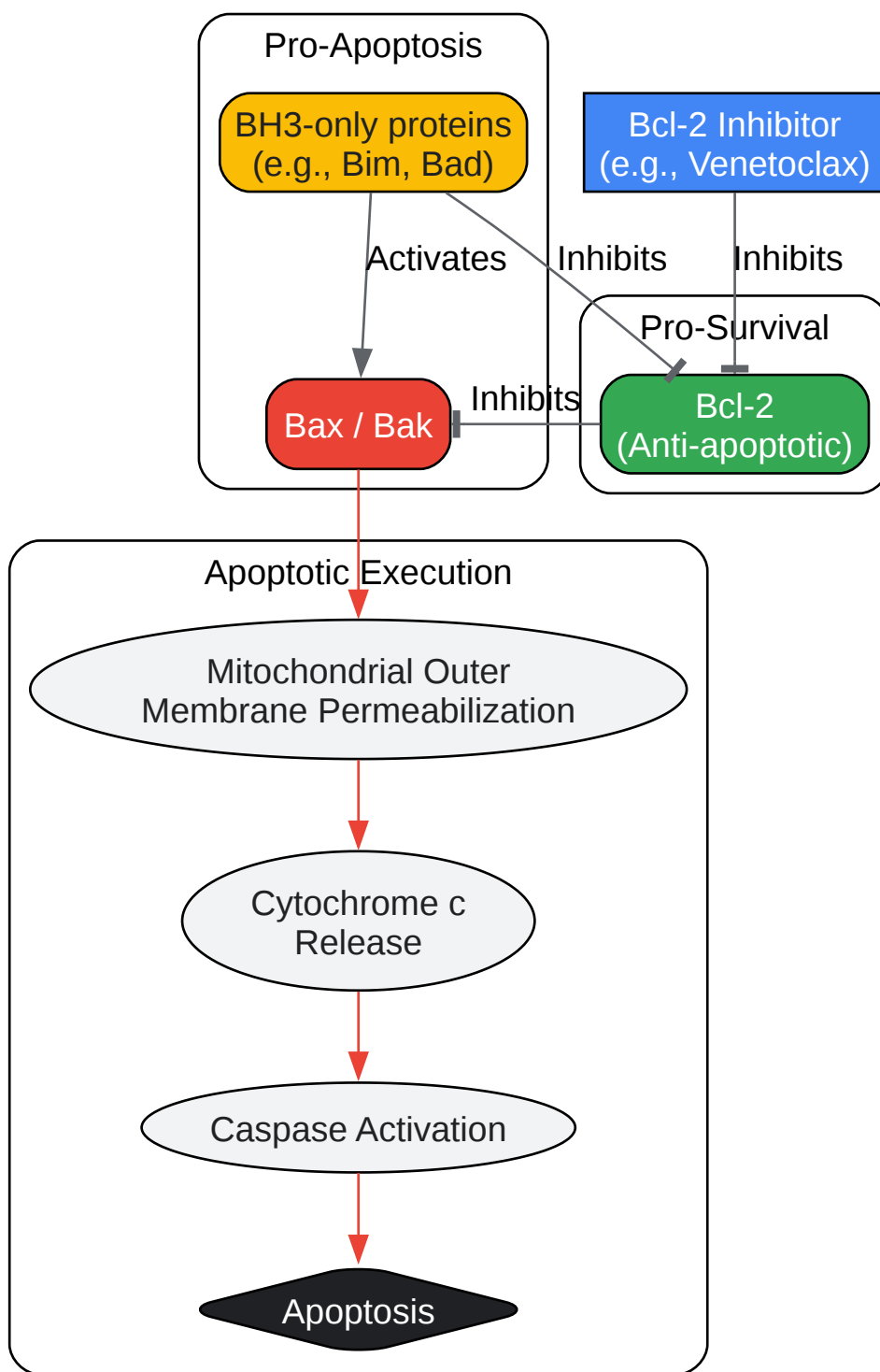
The Bcl-2 Apoptotic Signaling Pathway

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines a cell's fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.

Small molecule inhibitors can target anti-apoptotic proteins like Bcl-2, disrupting their function and restoring the natural process of apoptosis. These inhibitors typically mimic the action of pro-apoptotic BH3-only proteins, binding to a groove on Bcl-2 and releasing pro-apoptotic proteins, which can then trigger cell death.

Signaling Pathway Diagram

The diagram below illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family and the potential intervention point for an inhibitor.



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The Bcl-2 regulated intrinsic apoptotic pathway.

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